molecular formula C10H11BrN2O3S B2984327 4-(4-Bromophenyl)sulfonylpiperazin-2-one CAS No. 933037-39-9

4-(4-Bromophenyl)sulfonylpiperazin-2-one

Cat. No.: B2984327
CAS No.: 933037-39-9
M. Wt: 319.17
InChI Key: YXSRUGGKZBBHJX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylpiperazin-2-one typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl and sulfonyl groups can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)sulfonylpiperazin-2-one
  • 4-(4-Methylphenyl)sulfonylpiperazin-2-one
  • 4-(4-Fluorophenyl)sulfonylpiperazin-2-one

Uniqueness

4-(4-Bromophenyl)sulfonylpiperazin-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSRUGGKZBBHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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